N-(4-chlorobenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide
Description
N-[(4-Chlorophenyl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is known for its diverse biological activities
Properties
Molecular Formula |
C21H20ClNO4 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C21H20ClNO4/c1-13-17-8-7-16(26-2)11-19(17)27-21(25)18(13)9-10-20(24)23-12-14-3-5-15(22)6-4-14/h3-8,11H,9-10,12H2,1-2H3,(H,23,24) |
InChI Key |
GXWUMCRQJBRJJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 7-methoxy-4-methyl-2H-chromen-2-one and 4-chlorobenzylamine.
Formation of Intermediate: The chromen-2-one derivative is reacted with 4-chlorobenzylamine under appropriate conditions to form an intermediate.
Amidation Reaction: The intermediate undergoes an amidation reaction with a suitable acylating agent, such as propanoyl chloride, to yield the final product.
The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced chromen-2-one derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Biological Studies: It is used in studies related to cell signaling pathways and gene expression.
Industrial Applications: The compound’s derivatives are explored for use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Receptor Binding: It may bind to receptors on the cell surface, modulating signal transduction pathways.
Gene Expression: The compound can influence gene expression by interacting with transcription factors.
Comparison with Similar Compounds
Similar Compounds
N-[(4-Chlorophenyl)methyl]-3-(4-methyl-2-oxo-2H-chromen-3-yl)propanamide: Lacks the methoxy group.
N-[(4-Methoxyphenyl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide: Contains a methoxy group on the phenyl ring.
Uniqueness
N-[(4-Chlorophenyl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is unique due to the presence of both the chlorophenyl and methoxy groups, which contribute to its distinct biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
